3,5-Difluoro-4-iodopyridin-2-amine
Overview
Description
3,5-Difluoro-4-iodopyridin-2-amine is a chemical compound with the molecular formula C5H3F2IN2 and a molecular weight of 255.99 g/mol . This compound is characterized by the presence of fluorine and iodine atoms attached to a pyridine ring, making it a valuable scaffold in various chemical and pharmaceutical applications .
Scientific Research Applications
3,5-Difluoro-4-iodopyridin-2-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the development of bioactive compounds and probes.
Medicine: The compound is explored for its potential in drug discovery and development.
Industry: It is used in the synthesis of agrochemicals and materials science
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-iodopyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3,5-difluoropyridine with iodine and an amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include various oxidized forms of the compound.
Coupling Reactions: Products include biaryl compounds.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-iodopyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity to various biological targets. The compound can modulate biochemical pathways by interacting with enzymes, receptors, or nucleic acids, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 3,5-Difluoro-4-chloropyridin-2-amine
- 3,5-Difluoro-4-bromopyridin-2-amine
- 3,5-Difluoro-4-methylpyridin-2-amine
Comparison: 3,5-Difluoro-4-iodopyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and methyl analogs. The iodine atom enhances its suitability for coupling reactions and its potential as a radiolabeling agent .
Properties
IUPAC Name |
3,5-difluoro-4-iodopyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDZAJUTINHKCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)F)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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